4-Methylthiazole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of N,N-disubstituted 2-aminothiazoles, including derivatives similar to 4-Methylthiazole-2-carbaldehyde, involves Vilsmeier formylation of substituted amines. This process leads to the formation of 2-amino-5-carbaldehydes, which are crucial intermediates in the synthesis of various heterocyclic compounds. The structural features of these compounds, including the orientation of the aldehyde group and the amine group rotation barrier, have been studied through spectroscopic methods, highlighting the compound's configurational properties (Gillon et al., 1983).
Molecular Structure Analysis
The crystal structure analysis of related triazole derivatives has provided insights into the molecular arrangement and intermolecular interactions, such as hydrogen bonding and π-π stacking. These studies help in understanding the structural basis of the compound's reactivity and properties (Gonzaga et al., 2016).
Chemical Reactions and Properties
4-Methylthiazole-2-carbaldehyde participates in various chemical reactions, including condensation to form thiazolidinones, which exhibit anti-inflammatory and antimicrobial activities. These reactions highlight the compound's versatility as a precursor for synthesizing bioactive molecules (Shelke et al., 2012).
Scientific Research Applications
Synthesis of Novel Compounds : 4-Methylthiazole-2-carbaldehyde is used in the synthesis of various novel compounds. For example, it is used in the preparation of N,N-disubstituted 2-aminothiazole-5-carbaldehydes, which are important for understanding the structural features of these compounds (Gillon et al., 1983). Additionally, it's involved in the preparation of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, and other heterocyclic compounds (Athmani et al., 1992).
Non-linear Optical Properties : 4-Methylthiazole-2-carbaldehyde derivatives are investigated for their potential application in non-linear optics. For instance, 6-dimethylaminobenzothiazole-2-carbaldehyde was synthesized as a precursor for novel benzothiazole derivatives with potential non-linear optic applications (Hrobárik et al., 2004).
Biological Applications : In the biological field, derivatives of 4-Methylthiazole-2-carbaldehyde have been developed for specific applications. For instance, a fluorescence probe using 4-methylthiazole-5-carbaldehyde derivative showed selectivity and sensitivity toward homocysteine, a biologically significant amino acid, and could be used for detecting it in living cells (Chu et al., 2019).
Pharmacological Activities : Some derivatives synthesized from 4-Methylthiazole-2-carbaldehyde have demonstrated potential pharmacological activities. For example, compounds derived from it showed significant anti-inflammatory and antimicrobial properties in pharmacological evaluations (Shelke et al., 2012).
Chemical Synthesis Methodologies : 4-Methylthiazole-2-carbaldehyde is also utilized in developing new chemical synthesis methods. For instance, it was involved in the microwave-assisted one-pot synthesis of novel thiazole derivatives, showcasing advancements in synthetic methodologies (Nimbalkar et al., 2018).
Safety And Hazards
4-Methylthiazole-2-carbaldehyde may cause skin irritation, respiratory irritation, and serious eye irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .
Future Directions
properties
IUPAC Name |
4-methyl-1,3-thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-3-8-5(2-7)6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMCQLLAIMUVSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401370 | |
Record name | 4-Methylthiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiazole-2-carbaldehyde | |
CAS RN |
13750-68-0 | |
Record name | 4-Methylthiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,3-thiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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